1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one, with the Chemical Abstracts Service number 1249241-86-8, is a compound notable for its potential applications in medicinal chemistry. It features a molecular formula of and a molecular weight of 208.26 g/mol . This compound is classified as an organic molecule that contains both a pyrrolidine and a pyrazole moiety, which can contribute to its biological activity.
The synthesis of 1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. While specific synthetic pathways for this compound may not be extensively documented, similar compounds often utilize methods such as:
The synthesis may require the use of catalysts or specific solvents to optimize yields and selectivity. For instance, Rhodium(III)-catalyzed reactions have been employed in related pyrazole chemistry to facilitate C–H bond functionalization, which could be adapted for synthesizing this compound .
The molecular structure of 1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one can be represented by its canonical SMILES notation: C1CN(CC1N)C(=O)CN2C=CC=N2, indicating the presence of a pyrrolidine ring and a pyrazole ring.
The compound's structural features include:
The compound may undergo various chemical reactions typical for amines and carbonyl compounds, including:
Understanding the reactivity patterns of 1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is essential for predicting its behavior in synthetic pathways and potential interactions in biological systems.
Further research would be required to elucidate specific pathways and molecular targets associated with this compound's pharmacological effects.
While detailed physical properties such as density and boiling point are not readily available, the molecular weight provides insight into its potential behavior in various environments.
Chemical properties include:
Relevant data from similar compounds suggest that derivatives can exhibit diverse solubility profiles based on their functional groups.
1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one has potential applications in:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: